molecular formula C10H9F3O2 B1354047 2-[4-(Trifluoromethyl)phenyl]propanoic acid CAS No. 134904-86-2

2-[4-(Trifluoromethyl)phenyl]propanoic acid

Cat. No. B1354047
M. Wt: 218.17 g/mol
InChI Key: RSLAPCSAZMQDSO-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]propanoic acid is a compound with the CAS Number: 134904-86-2 . It has a molecular weight of 218.18 . The IUPAC name for this compound is 2-[4-(trifluoromethyl)phenyl]propanoic acid .


Synthesis Analysis

The synthesis of a similar compound, 2-methyl-2-(4-(trifluoromethyl)phenyl)propionic acid, involves the reaction of 2-methyl-2-(4-(trifluoromethyl)phenyl)propionitrile with NaOH in ethanol, followed by refluxing at 100°C overnight .


Molecular Structure Analysis

The InChI code for 2-[4-(Trifluoromethyl)phenyl]propanoic acid is 1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-[4-(Trifluoromethyl)phenyl]propanoic acid are not available, similar compounds such as 2-(Trifluoromethyl)phenylboronic acid have been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Physical And Chemical Properties Analysis

2-[4-(Trifluoromethyl)phenyl]propanoic acid is a powder with a melting point of 56-58°C .

Scientific Research Applications

Anticancer Research

Cinnamic acid derivatives, including structures related to 2-[4-(Trifluoromethyl)phenyl]propanoic acid, have received significant attention in medicinal research due to their potential as anticancer agents. These compounds' 3-phenyl acrylic acid functionality provides reactive sites for substitution, addition, and reactions of the carboxylic acid group, making them candidates for synthetic antitumor agents. Recent focus has been on their synthesis and biological evaluation, highlighting their underutilized potential in anticancer research since their first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).

Alzheimer's Disease Therapy

Studies have shown that caffeic acid and its derivatives, structurally similar to 2-[4-(Trifluoromethyl)phenyl]propanoic acid, exhibit protective effects against toxicity induced by various agents and models of Alzheimer's disease (AD). These compounds demonstrate profound effects in the brain, including protection from AD-related toxicity, with specific anti-inflammatory mechanisms alongside processes targeting β-amyloid formation, aggregation, and neurotoxicity. This points to a therapeutic potential for compounds structurally related to 2-[4-(Trifluoromethyl)phenyl]propanoic acid in AD treatment (Habtemariam, 2017).

Environmental Applications

Phenoxy herbicides, including derivatives similar to 2-[4-(Trifluoromethyl)phenyl]propanoic acid, have their sorption to soil, organic matter, and minerals explored to understand their environmental fate. Understanding these interactions is crucial for environmental protection and managing the potential risks associated with herbicide contamination. This research aids in developing strategies for the safer use and disposal of such compounds (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 2-[4-(Trifluoromethyl)phenyl]propanoic acid are not available, similar compounds have been used in the synthesis of potential antagonists of corticotropin-releasing hormone , indicating potential applications in pharmaceutical research.

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLAPCSAZMQDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenyl]propanoic acid

CAS RN

134904-86-2
Record name 2-[4-(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1.93 g (7.8 mmol) of ethyl 2-(4-[trifluoromethyl]phenyl)propionate, 10 mL of 1N NaOH, and 10 mL of absolute ethanol was heated to reflux for 3 hours, allowed to cool to room temperature, and poured into 50 mL of 1N HCl. The resulting aqueous mixture was extracted with three 10 mL portions of dichloromethane. Combination, drying (MgSO4), and concentration of the organic layers afforded an oil which was crystallized from hexanes to give 0.90 g (50% yield) of the acid as a white, crystalline solid: mp 56°-58° C.; 1H NMR (CDCl3) 1.47 (d, 3H, J=7 Hz), 3.73 (q, 1H, J=7 Hz), 7.36 (d, 2H, J=8 Hz), 7.52 (d, 2H, J=8 Hz); 19F NMR (CDCl3, relative to CFCl3)-63.2 ppm (s); IR (neat) 2963, 1712, 1619, 1419, 1327, 1264, 1232, 1166, 1124, 1072, 1019, 843 cm-1.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Shen - 2022 - archiv.ub.uni-marburg.de
Due to iron's low toxicity and abundance on Earth, chiral inexpensive metallic iron catalysts have gained great attention. There are still no examples of the direct use of simple and …
Number of citations: 2 archiv.ub.uni-marburg.de
Y Shen - Visible Light Photoredox Promoted Transformations of … - tdx.cat
3.5. Conclusions In summary, we have demonstrated that visible light photoredox catalysis enables a catalytic photochemical redox-neutral dicarbofunctionalization of styrenes with …
Number of citations: 2 www.tdx.cat
K Frimpong - 2011 - search.proquest.com
Boston College The Graduate School of Arts and Sciences Department of Chemistry Synthesis of Quaternary Carbon Centers via Hydro Page 1 Boston College The Graduate School of …
Number of citations: 0 search.proquest.com

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